Product packaging for Ac4GalNAl(Cat. No.:)

Ac4GalNAl

Cat. No.: B11830212
M. Wt: 427.4 g/mol
InChI Key: PODQGPKRSTUNAT-IQZDNPOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac4GalNAl (N-(4-pentynoyl)-galactosamine tetraacylated) is an unnatural alkyne-containing monosaccharide building block used in Metabolic Oligosaccharide Engineering (MOE) . The compound features a pentynoyl group, which provides a terminal alkyne handle for specific bioorthogonal ligation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or various Pd-catalyzed coupling reactions . Its tetraacetylated design enhances solubility in various organic solvents, including DMSO, DMF, and DCM, and facilitates easier cellular handling and membrane permeability . A key research application is the study of intracellular glycosylation, such as O-GlcNAcylation. In living cells, the acetyl groups are cleaved by cellular esterases, and the metabolite is incorporated into glycoconjugates via the salvage pathway. The alkyne tag allows for subsequent detection, enrichment, or imaging of newly synthesized glycans using click chemistry with an azide-functionalized probe, such as a fluorescent dye . This makes this compound a powerful chemical reporter tool for visualizing glycosylation dynamics in developing organisms, as demonstrated in zebrafish studies, and for probing glycosylation changes on specific proteins in response to cellular stimuli . This product is intended for research purposes only and is not approved for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO10 B11830212 Ac4GalNAl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25NO10

Molecular Weight

427.4 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19-/m1/s1

InChI Key

PODQGPKRSTUNAT-IQZDNPOKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Design and Bioorthogonal Functionalization of Ac4galnal

Chemical Synthesis of Ac4GalNAl and its Structural Analogs

The chemical synthesis of this compound involves modifying N-acetylgalactosamine (GalNAc), a naturally occurring amino sugar. wikipedia.org The "Ac4" designation indicates the presence of four acetyl groups. lumiprobe.com These acetyl groups are typically introduced to protect the hydroxyl groups on the sugar ring and the C-6 hydroxyl group, facilitating cell membrane permeability. lumiprobe.comchemicalbook.comsigmaaldrich.com The "NAl" part signifies the incorporation of an N-(4-pentynoyl) group, which introduces the terminal alkyne moiety. lumiprobe.com This alkyne serves as a bioorthogonal handle for subsequent reactions.

Structural analogs of this compound exist, primarily involving modifications to the sugar core or the bioorthogonal handle. For instance, Ac4GalNAz is a closely related analog where an azide (B81097) group is incorporated instead of an alkyne, typically as an N-azidoacetyl group. lumiprobe.comnih.govlumiprobe.com Other analogs might involve different sugar backbones, such as glucose (leading to compounds like Ac4GlcNAl or Ac4GlcNAz), or variations in the linker length and structure connecting the bioorthogonal handle to the sugar. lumiprobe.comgoogle.com These variations allow for targeting different glycosylation pathways or utilizing complementary bioorthogonal reactions.

Strategic Incorporation of Bioorthogonal Tags into this compound Scaffolds

The primary utility of this compound lies in its ability to metabolically label cellular glycans with an alkyne tag. Once inside the cell, the acetyl groups are removed by intracellular esterases, yielding the free N-(4-pentynoyl)-galactosamine. sigmaaldrich.com This modified sugar can then enter the cellular glycosylation machinery and be incorporated into various glycoconjugates, such as glycoproteins and glycolipids, in place of or in addition to natural GalNAc. lumiprobe.comchemicalbook.comwikipedia.org The incorporated alkyne tag is bioorthogonal, meaning it does not interfere with native cellular processes. This allows for its selective reaction with complementary functional groups introduced via exogenous probes.

The strategic incorporation of bioorthogonal tags using this compound scaffolds enables downstream applications such as visualization, identification, and isolation of labeled glycoconjugates. The alkyne handle on the metabolically incorporated sugar serves as a unique chemical handle that can be selectively targeted by molecules bearing a compatible functional group.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mediated Linkages

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as the "click" reaction, is a widely used method for conjugating molecules bearing azide and alkyne functional groups. wikipedia.orgorganic-chemistry.org this compound, with its terminal alkyne, is a prime substrate for CuAAC reactions. After metabolic incorporation of this compound into glycans, the alkyne-tagged biomolecules can be reacted with azide-functionalized probes, such as fluorescent dyes or biotinylated molecules, in the presence of a copper(I) catalyst. lumiprobe.comchemicalbook.comlumiprobe.com This reaction forms a stable triazole ring, effectively linking the probe to the alkyne-labeled glycan. wikipedia.orgorganic-chemistry.org

CuAAC offers high reaction rates and yields, is relatively insensitive to aqueous conditions, and tolerates a broad range of functional groups, making it suitable for complex biological samples. organic-chemistry.org However, the copper catalyst can be cytotoxic, which may limit its application in live cell imaging or in vivo studies. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives

To circumvent the cytotoxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed. lumiprobe.comwikipedia.org While this compound itself contains a linear alkyne, which is less reactive in copper-free conditions, structural analogs or conjugates of this compound incorporating strained alkynes are utilized for SPAAC. Alternatively, SPAAC is commonly performed using azide-labeled biomolecules (e.g., from Ac4GalNAz metabolic labeling) and probes containing strained cyclooctynes, such as dibenzocyclooctyne (DBCO). lumiprobe.comgoogle.comalabiolab.ro The inherent strain in the cyclooctyne (B158145) ring provides the necessary reactivity to undergo cycloaddition with an azide without the need for a catalyst. wikipedia.org

Although the reaction rate of SPAAC is generally slower than CuAAC, its biocompatibility makes it invaluable for applications in live cells and organisms. wikipedia.org This approach allows for the labeling and visualization of glycans with minimal perturbation of biological systems.

Chemoenzymatic Approaches for this compound and Conjugates

Chemoenzymatic approaches combine the power of chemical synthesis with the specificity of enzymatic reactions for the synthesis and modification of glycans and their conjugates, including those involving this compound. While the initial synthesis of this compound is typically achieved through chemical means, enzymes play a crucial role in its metabolic processing and incorporation into glycoconjugates within cells. Intracellular esterases remove the acetyl groups, and glycosyltransferases utilize the resulting N-(4-pentynoyl)-galactosamine (GalNAl) to build complex glycan structures. lumiprobe.comchemicalbook.comsigmaaldrich.comwikipedia.org

Intracellular Pharmacokinetics and Biometabolism of Ac4galnal

Cellular Uptake Mechanisms of Peracetylated Glycosamine Analogs

Peracetylated sugar analogs, including Ac4GalNAl, are designed to overcome the limitations of cellular uptake faced by their non-acetylated counterparts. The addition of acetyl groups increases the lipophilicity of these compounds, facilitating their passage across the lipid bilayer of the cell membrane. nih.govrsc.orgsigmaaldrich.comnih.govru.nlashpublications.orgnih.govresearchgate.netpnas.org

The enhanced lipophilicity conferred by the acetyl groups allows peracetylated glycosamine analogs like this compound to primarily enter cells via passive diffusion across the plasma membrane. nih.govrsc.orgsigmaaldrich.comru.nlnih.govrsc.org This mechanism is concentration-dependent and does not typically involve specific membrane transporters. Studies have shown that peracetylation significantly increases cell permeability, enabling the use of lower concentrations (typically in the micromolar range, 1-200 µM) in cell culture compared to the millimolar concentrations often required for non-acetylated sugars (1-20 mM) to achieve robust intracellular levels and incorporation into glycans. sigmaaldrich.comru.nl

While passive diffusion is considered the primary route for the uptake of peracetylated sugar analogs due to their lipophilicity, the potential involvement of endocytosis-mediated pathways cannot be entirely ruled out, although it is generally considered less significant compared to passive diffusion for these types of compounds. Research predominantly highlights passive diffusion as the dominant mechanism driven by the lipophilic nature of the peracetylated compounds. nih.govrsc.orgsigmaaldrich.comru.nlnih.govrsc.org

Enzymatic Deacetylation of this compound within the Cytosol

Upon entering the cell, the acetyl groups on this compound are rapidly removed by intracellular esterases, specifically carboxyesterases, present in the cytosol. nih.govrsc.orgsigmaaldrich.comnih.govru.nlashpublications.orgresearchgate.netpnas.org This deacetylation step is crucial as it converts the lipophilic peracetylated precursor into the more polar, biologically active free sugar analog, GalNAl. The free GalNAl can then enter the appropriate metabolic pathways for subsequent processing. This enzymatic cleavage is often described as being carried out by "aspecific" or "promiscuous" deacetylase enzymes. nih.govrsc.org

Integration of this compound into Endogenous Glycosylation Pathways

Following deacetylation to GalNAl, the sugar analog is channeled into endogenous metabolic pathways, primarily the salvage pathway, where it is processed and activated for incorporation into newly synthesized glycoconjugates. rsc.orgsigmaaldrich.compnas.orgbiorxiv.orgpnas.orgpnas.org This allows for the metabolic labeling of cellular glycans with the azido-modified sugar.

GalNAl, the deacetylated form of this compound, enters the GalNAc salvage pathway. researchgate.netpnas.orgbiorxiv.orgpnas.orgpnas.org In this pathway, it is first phosphorylated by a kinase, such as GalNAc kinase (GALK2), to form GalNAl-1-phosphate. biorxiv.orgpnas.org Subsequently, GalNAl-1-phosphate is converted into its activated nucleotide-sugar form, UDP-GalNAl, by a pyrophosphorylase enzyme. biorxiv.orgpnas.orgpnas.orgnih.gov This process is analogous to the formation of the natural nucleotide sugar UDP-GalNAc from GalNAc. The resulting UDP-GalNAl serves as a substrate for glycosyltransferases, which can then incorporate the azido-modified sugar into various glycoconjugates, including O-linked glycans. sigmaaldrich.compnas.orgbiorxiv.orgpnas.orgpnas.org

Substrate Specificity and Promiscuity of Glycosyltransferases for this compound-Derived Substrates

Following intracellular processing, this compound is converted into its activated form, UDP-GalNAlk. This nucleotide-sugar analog then enters the complex network of glycosylation pathways, where glycosyltransferases are responsible for transferring the modified sugar (GalNAlk) onto various acceptor molecules, including proteins and lipids, to form glycoconjugates. nih.govnih.gov

The substrate specificity of glycosyltransferases for this compound-derived substrates, such as UDP-GalNAlk and its epimer UDP-GlcNAlk, is a critical determinant of where the alkyne label is incorporated within the cellular glycome. While this compound is designed as an analog of N-acetylgalactosamine (GalNAc), its metabolic derivative, UDP-GalNAlk, can undergo epimerization to UDP-GlcNAlk nih.gov. This metabolic interconversion introduces the possibility of the alkyne tag being incorporated into glycans typically modified with N-acetylglucosamine (GlcNAc) residues, in addition to those that normally receive GalNAc.

Studies comparing the metabolic incorporation of alkyne-tagged analogs like this compound and Ac4GlcNAl with their azide-tagged counterparts (e.g., Ac4GalNAz and Ac4GlcNAz) have revealed differences in labeling patterns and efficiency, suggesting variations in how the alkyne modification is recognized and processed by the metabolic enzymes and glycosyltransferases. nih.govnih.gov The efficiency of metabolic incorporation and subsequent glycoprotein (B1211001) labeling can also exhibit cell-type specificity, indicating that the expression levels and activities of the relevant metabolic enzymes and glycosyltransferases vary between different cell types. nih.gov

Interconversion and Epimerization of this compound Metabolites (e.g., UDP-GlcNAlk)

A significant aspect of this compound biometabolism is the potential for interconversion between its GalNAc-like and GlcNAc-like derivatives at the nucleotide-sugar level. After cellular uptake and activation, this compound is converted to UDP-GalNAlk. This modified UDP-sugar can then undergo epimerization to UDP-GlcNAlk. nih.gov This reaction is analogous to the natural epimerization catalyzed by UDP-hexosamine 4-epimerase (GALE), which interconverts UDP-GalNAc and UDP-GlcNAc, crucial substrates for numerous glycosylation reactions. nih.govnih.gov

Experimental evidence has demonstrated the epimerization of UDP-GalNAlk to UDP-GlcNAlk within cells. nih.gov This metabolic step is important because it means that feeding cells with this compound can lead to the production of both UDP-GalNAlk and UDP-GlcNAlk, potentially resulting in the incorporation of the alkyne tag into glycans that would normally contain either GalNAc or GlcNAc.

Metabolic Bottlenecks and Optimization Strategies for this compound Incorporation

The efficiency of metabolic incorporation of unnatural monosaccharide analogs like this compound can be limited by bottlenecks within the cellular biosynthetic pathways responsible for their activation and conversion into nucleotide sugars. nih.govnih.gov For this compound and the related analog Ac4GlcNAlk, a key metabolic bottleneck has been identified at the level of pyrophosphorylase activity. nih.gov

To overcome this metabolic bottleneck and enhance the incorporation of this compound-derived substrates into glycans, metabolic engineering strategies have been explored. Expression of an engineered mutant version of AGX1 (mut-AGX1) has been demonstrated to significantly improve the biosynthesis of both UDP-GalNAlk and UDP-GlcNAlk from their peracetylated precursors. nih.gov This enhanced production of the activated nucleotide-sugar analogs leads to a substantial increase in bioorthogonal cell surface labeling, highlighting the effectiveness of bypassing this specific metabolic bottleneck. nih.gov These findings suggest that optimizing the activity of key enzymes in the salvage pathway, such as AGX1, can be a crucial strategy for improving the efficiency of metabolic labeling with alkyne-tagged monosaccharide analogs.

Advanced Applications of Ac4galnal in Glycosylation Research

Visualization and Imaging of Cellular Glycans and Glycoproteins

Metabolic labeling with Ac4GalNAl, followed by conjugation with fluorescent probes via click chemistry, allows for the visualization and imaging of glycans and glycoproteins within cells and even in living organisms. This provides insights into their localization, distribution, and dynamics.

Detection and Analysis of Cell Surface Glycans with this compound

This compound is metabolically incorporated into glycans, including those displayed on the cell surface, particularly mucin-type O-linked glycans, which commonly contain GalNAc residues lumiprobe.comnih.gov. After incubation with this compound, cell surface glycans containing the incorporated alkyne can be labeled with azide-functionalized fluorescent dyes or biotin (B1667282) derivatives via click chemistry lumiprobe.comlumiprobe.com. This allows for their detection and analysis using techniques such as fluorescence microscopy, flow cytometry, or Western blotting researchgate.netresearchgate.netgoogle.com.

Studies have demonstrated the use of this compound for labeling cell surface glycans in various cell lines. For instance, fluorescence imaging has shown robust cell surface labeling in cells incubated with this compound and subsequently reacted with fluorescent azides researchgate.netgoogle.com. This approach provides a powerful method to visualize the distribution and relative abundance of GalNAc-containing glycans on the cell surface.

Intracellular Glycoprotein (B1211001) Profiling Using this compound

Beyond the cell surface, this compound can also be used to label intracellular glycoproteins. After cellular uptake and deacetylation, the modified GalNAc analog is processed through the cell's biosynthetic machinery and incorporated into newly synthesized glycoproteins within compartments like the endoplasmic reticulum and Golgi apparatus uni-konstanz.denih.gov.

Following metabolic labeling, intracellular glycoproteins containing the alkyne tag can be detected. This often involves cell lysis, followed by click chemistry conjugation with a detectable tag (e.g., fluorescent dye or biotin) and subsequent analysis by techniques such as SDS-PAGE and in-gel fluorescence or Western blotting researchgate.net. While this compound is primarily associated with O-linked glycosylation, studies also explore its potential incorporation into other glycan types depending on cellular metabolic pathways and the specificity of glycosyltransferases researchgate.netchemrxiv.org.

Research has utilized this compound to study intracellular glycosylation patterns. For example, in-gel fluorescence analysis of cell lysates from this compound-labeled cells has revealed distinct banding patterns corresponding to labeled glycoproteins researchgate.net. This capability allows researchers to profile the repertoire of intracellular proteins that are modified with GalNAc-containing glycans.

Live-Cell and In Vivo Imaging of Glycan Dynamics via this compound Labeling

A significant advantage of the bioorthogonal click chemistry approach is its compatibility with live cells and organisms, enabling the study of glycan dynamics in real-time or in a physiological context uni-konstanz.deovrynlab.org. This compound, with its alkyne handle, can be used for live-cell and in vivo glycan imaging when paired with appropriate azide-functionalized probes and click chemistry conditions.

For live-cell imaging, copper-free click chemistry (SPAAC) is often preferred due to the potential toxicity of copper ions in CuAAC psu.edu. Probes containing strained alkynes (like cyclooctynes) that react with azides without a copper catalyst are used for this purpose google.com. Alternatively, biocompatible copper catalysts have been developed for in vivo CuAAC ovrynlab.org.

Studies have demonstrated the feasibility of using alkyne-labeled sugars, including analogs related to this compound, for live-cell and in vivo imaging. While some studies specifically highlight the use of azide-modified sugars like Ac4GalNAz for in vivo imaging in model organisms like zebrafish nih.gov, the alkyne handle of this compound offers a complementary approach for click chemistry with azide (B81097) probes. The ability to image glycans in living systems allows for the investigation of dynamic processes such as glycan biosynthesis, trafficking, and remodeling in response to various stimuli or during development psu.edunih.gov.

Glycoproteomic and Glycomic Analyses Enabled by this compound

Beyond visualization, this compound metabolic labeling is a powerful strategy for the biochemical characterization of glycoconjugates, enabling detailed glycoproteomic and glycomic analyses. The alkyne tag serves as an anchor for enrichment and subsequent identification and quantification of labeled molecules.

Affinity Purification and Identification of this compound-Modified Glycoconjugates

The alkyne handle incorporated into glycans and glycoproteins via this compound allows for their selective enrichment from complex biological samples. This is typically achieved by conjugating a capture tag, such as biotin, to the alkyne using click chemistry lumiprobe.com. Biotinylated glycoconjugates can then be purified using streptavidin-coated beads or resins through affinity purification sigmaaldrich.comthermofisher.com.

This affinity purification strategy effectively isolates the labeled glycoconjugates from the vast majority of unlabeled biomolecules in a cell lysate or tissue extract. The enriched fraction can then be subjected to downstream analysis, such as mass spectrometry, for the identification of the proteins that carry the this compound-modified glycans (glycoproteomics) or the structural analysis of the glycans themselves (glycomics) researchgate.net.

Research has successfully employed this method to identify novel glycoproteins and characterize glycosylation sites. By using this compound labeling and subsequent biotinylation and streptavidin enrichment, researchers can significantly reduce sample complexity, facilitating the identification of low-abundance glycoproteins that might be missed by conventional methods researchgate.net.

Quantitative Glycoproteomics and Glycomic Profiling

In addition to identification, this compound labeling can be integrated into quantitative glycoproteomic and glycomic workflows. By using stable isotope-labeled click chemistry probes or employing label-free quantification strategies in conjunction with mass spectrometry, researchers can not only identify labeled glycoconjugates but also determine their relative or absolute abundance researchgate.net.

Quantitative approaches allow for the comparison of glycan and glycoprotein levels under different biological conditions, such as during development, disease progression, or in response to drug treatment. This provides valuable insights into how glycosylation patterns change and their potential functional consequences.

Studies have utilized metabolic labeling with alkyne-modified sugars for quantitative glycoproteomics and glycomics researchgate.net. By comparing the levels of this compound-labeled peptides or glycans between different samples using mass spectrometry-based quantification techniques, researchers can identify specific glycosylation changes associated with various biological processes or conditions. This enables a deeper understanding of the dynamic nature of the glycome and glycoproteome.

Elucidation of Carbohydrate-Protein Interaction Networks

Carbohydrate-protein interactions are fundamental to numerous biological events, including cell recognition, adhesion, and signaling. iaanalysis.comfrontiersin.org These interactions, often mediated by proteins called lectins, are typically weak individually but gain strength and specificity through multivalency. frontiersin.org this compound, through its metabolic incorporation into glycans, can be used to label glycoproteins involved in these interactions. Subsequent click chemistry with probes allows for the visualization, identification, and isolation of these labeled glycoproteins and their interacting protein partners. This facilitates the mapping of carbohydrate-protein interaction networks, providing insights into the molecular mechanisms governing cellular processes where glycosylation plays a key role. While the search results highlight the general importance of studying carbohydrate-protein interactions and methods like lectin arrays and computational tools for predicting binding sites, specific detailed research findings directly using this compound to elucidate entire networks were not prominently featured. However, the principle of using metabolically labeled glycans to track and identify interacting proteins is a well-established application of such reporters. lumiprobe.com

Characterization of O-Linked Glycosylation and Specific Glycoforms

O-linked glycosylation, the attachment of glycans to serine or threonine residues of proteins, is a prevalent post-translational modification with significant impact on protein function, secretion, and immunity. ludger.comthermofisher.com this compound is particularly relevant to the study of O-linked glycosylation because GalNAc is the initiating sugar in mucin-type O-glycosylation, the most common form of O-linked glycosylation. ludger.comnih.gov By providing cells with this compound, researchers can metabolically label newly synthesized O-glycans. The incorporated alkyne tag allows for the characterization of O-glycosylation sites and the identification of specific glycoforms present on proteins using techniques such as click chemistry followed by mass spectrometry or fluorescence-based methods. thermofisher.comsciex.com This is crucial for understanding the heterogeneity of O-glycosylation and its influence on protein properties and biological roles. Challenges in O-glycosylation analysis include the structural diversity of O-glycans and the lack of universal enzymes for their release, making chemical labeling strategies like those employing this compound particularly valuable. ludger.com Studies have utilized similar metabolic reporters, such as Ac4GalNAz, to label mucin-type O-linked glycans and O-GlcNAc-modified glycoproteins, followed by detection and characterization using click chemistry and proteomics. nih.govresearchgate.net

Comparative Efficacy and Selectivity of this compound with Other Metabolic Reporters (e.g., Azide-Tagged Analogs)

Metabolic oligosaccharide engineering (MOE) employs various modified monosaccharides, including those tagged with alkynes (like this compound) or azides (like Ac4GalNAz or Ac4ManNAz), to study glycosylation. researchgate.netnih.gov Comparing the efficacy and selectivity of these reporters is crucial for choosing the appropriate tool for a specific research question. Studies have shown that the metabolic incorporation efficiency and selectivity of these analogs can vary depending on the cell type and the specific glycosylation pathway being targeted. nih.govresearchgate.net For instance, while azide-tagged analogs like Ac4GalNAz have been widely used and are efficiently incorporated into mucin-type O-linked glycans and O-GlcNAc modifications, the metabolic fate and incorporation efficiency can differ significantly from alkyne-tagged counterparts like this compound. nih.govresearchgate.netresearchgate.net Research indicates that even a seemingly small change in the bioorthogonal tag, from an azide to an alkyne, can dramatically impact metabolic incorporation and selectivity for certain glycan types. researchgate.net For example, a study comparing various azide- and alkyne-modified ManNAc and Sia reporters in different human cell lines revealed marked differences in the efficiency of labeling sialoglycoproteins. nih.gov While this compound is an alkyne-tagged analog of GalNAc, similar comparative studies involving this compound and its azide counterpart, Ac4GalNAz, would be essential to fully understand their respective strengths and limitations for specific applications in glycosylation research. medchemexpress.com The efficiency of alkyne-tagged reporters like this compound can sometimes be lower than azide-tagged ones, potentially due to metabolic bottlenecks, but metabolic engineering approaches can enhance their incorporation. researchgate.net

Biological Implications of Ac4galnal Mediated Glycan Engineering

Perturbation and Remodeling of Cellular Glycosylation Landscapes

The incorporation of Ac4GalNAl into cellular glycans represents a deliberate and controlled perturbation of the natural glycosylation landscape. Once inside the cell, this compound is deacetylated by cellular esterases and subsequently converted into UDP-N-propargylgalactosamine (UDP-GalNAl). This unnatural nucleotide sugar then serves as a substrate for glycosyltransferases, which append it to proteins and lipids.

However, this perturbation can be amplified through metabolic engineering. By overexpressing an engineered version of the pyrophosphorylase AGX1, the biosynthesis of UDP-GalNAl is significantly boosted, leading to a substantial increase in the labeling of cell surface glycoproteins. nih.govresearchgate.net This enhanced incorporation allows for a more pronounced remodeling of the cellular glycan landscape, where a notable fraction of natural GalNAc residues are replaced by their propargyl-tagged counterparts. This targeted remodeling is particularly effective for mucin-type O-linked glycoproteins. nih.gov

The table below summarizes the differential impact of this compound on cellular glycosylation under standard and engineered conditions.

ConditionKey Enzyme EfficiencyUDP-GalNAl ProductionExtent of Glycan Labeling
Standard Wild-type AGX1 (bottleneck)LowWeak/Subtle
Engineered Mutant AGX1 (overexpressed)HighStrong/Pronounced

This ability to control the degree of perturbation makes this compound a versatile tool. In its "weak" labeling capacity, it can act as a tracer for normal glycan metabolism. When its incorporation is enhanced, it can be used to study how a significant alteration in glycan structure affects cellular processes.

Consequences for Cellular Signaling and Regulatory Pathways

Glycans play a crucial role in a vast array of cellular signaling and regulatory pathways. They are integral components of cell surface receptors and adhesion molecules, modulating their function, localization, and interaction with other molecules. wikipedia.org The introduction of an unnatural sugar analog like this compound into these structures has the potential to alter these signaling events.

While this compound is primarily utilized as a probe to study glycosylation rather than a modulator of cell function, its incorporation can have consequences for cellular signaling. nih.govnih.gov The addition of the propargyl group, although small, alters the chemical nature of the glycan. This can potentially influence:

Receptor-Ligand Interactions: The binding of signaling molecules to their receptors can be highly sensitive to the structure of the receptor's glycans. Alterations could either enhance or inhibit these interactions.

Cell-Cell Adhesion: Glycans are critical for the interactions between cells. Changes in glycan structure can affect cell adhesion, which is fundamental to tissue organization and development.

Protein Conformation and Stability: Glycosylation is important for the proper folding and stability of many proteins. wikipedia.org The incorporation of unnatural sugars could subtly alter protein conformation, thereby affecting their activity and downstream signaling.

For instance, O-linked N-acetylglucosamine (O-GlcNAc) modification, a type of glycosylation that can be studied using related analogs, is known to be a key regulator of intracellular signaling, often competing with phosphorylation to control the function of various proteins, including transcription factors. nih.govnih.gov Perturbations in O-GlcNAcylation have been linked to disruptions in cellular homeostasis, such as inducing ER stress and impacting beta-cell function. nih.gov While direct evidence for this compound inducing such dramatic effects is limited due to its use as a tracer, these findings highlight the potential consequences of altering glycan structures.

The following table outlines potential areas of impact on cellular signaling due to this compound incorporation.

Signaling AspectPotential Impact of this compound Incorporation
Growth Factor Signaling Altered receptor glycosylation may affect receptor dimerization and activation.
Immune Response Changes in cell surface glycans could influence recognition by immune cells.
Intracellular Signaling Cascades For intracellular glycoproteins, altered O-GlcNAcylation could impact pathways regulated by this modification.

It is important to note that in many experimental contexts, particularly those without engineered enhancement of its metabolism, this compound is used at concentrations that result in labeling sufficient for detection without causing overt changes in cellular signaling, thus preserving the biological system being studied.

Insights into Glycan Biosynthesis Flux and Homeostasis

The study of this compound metabolism has provided significant insights into the flux and homeostasis of glycan biosynthesis pathways. Metabolic flux analysis is a powerful tool for understanding the rates of metabolic reactions within a cell. nih.govresearchgate.net The use of labeled molecules like this compound allows researchers to trace the flow of substrates through specific pathways.

The finding that this compound is a weak substrate for the GalNAc salvage pathway revealed a rate-limiting step in this metabolic route. nih.govresearchgate.net This observation underscores that the cellular capacity to process even closely related sugar analogs is not unlimited and can be constrained by the activity of specific enzymes. The successful enhancement of this compound incorporation by overexpressing a mutant AGX1 enzyme directly demonstrates the possibility of manipulating metabolic flux to increase the production of desired glycans. nih.govresearchgate.net

This approach provides a model for understanding how cellular metabolism can be re-engineered. By identifying and overcoming bottlenecks, the flux through a particular pathway can be significantly increased. This has implications not only for metabolic labeling but also for therapeutic applications where modulating glycosylation is a goal.

The use of this compound and its engineered metabolism allows for the quantitative assessment of:

Enzyme Kinetics in a Cellular Context: By measuring the rate of UDP-GalNAl formation, the efficiency of the pyrophosphorylase can be studied in living cells.

Competition with Natural Substrates: The degree of this compound incorporation reflects its ability to compete with natural GalNAc for enzymatic processing.

Interconnectivity of Pathways: Tracing the fate of the propargyl-tagged sugar can reveal if it is shunted into other metabolic pathways.

The table below details the insights gained from studying this compound metabolism.

Area of InsightObservation from this compound StudiesImplication for Glycobiology
Metabolic Bottlenecks Inefficient conversion of GalNAl-1-phosphate to UDP-GalNAl by wild-type AGX1. nih.govresearchgate.netIdentifies key control points in the GalNAc salvage pathway.
Metabolic Engineering Overexpression of mutant AGX1 dramatically increases UDP-GalNAl synthesis. nih.govresearchgate.netDemonstrates the feasibility of rationally engineering glycan biosynthesis.
Substrate Specificity Glycosyltransferases accept UDP-GalNAl as a substrate.Provides information on the tolerance of these enzymes for unnatural substrates.

These studies contribute to a more dynamic understanding of glycan biosynthesis, revealing it as a tunable process that can be both studied and manipulated through the introduction of chemical tools like this compound.

Utility in Developing In Vivo Glycan Models and Studying Developmental Glycosylation

The ability to label glycans in living organisms is crucial for understanding their roles in development, health, and disease. This compound and related compounds have proven to be valuable for developing in vivo glycan models. By administering these sugar analogs to model organisms, researchers can tag and visualize glycans in their native environment.

Studies using the related compound Ac4GalNAz (an azido-functionalized analog) in zebrafish have demonstrated the power of this approach. nih.gov By incubating zebrafish embryos with Ac4GalNAz, researchers were able to metabolically label cell-surface glycans and visualize them in vivo during development. nih.gov This allowed for the spatiotemporal analysis of glycan expression and trafficking, revealing dynamic changes in glycosylation in specific tissues such as the jaw, pectoral fins, and olfactory organs during embryogenesis. nih.gov

This methodology, which is directly applicable to this compound, allows for:

Non-invasive Imaging of Glycans: The bioorthogonal reaction with fluorescent probes enables the visualization of glycans in living organisms without the need for genetic reporters. nih.gov

Tracking Glycan Dynamics: The turnover and trafficking of glycans can be monitored over time, providing insights into their roles in developmental processes.

Identifying Glycosylation "Hotspots": Regions with high rates of de novo glycan biosynthesis can be identified, pointing to areas of active growth and differentiation. nih.gov

The development of these in vivo models provides a platform to study the functional roles of specific glycan types in a complex biological context. For example, by observing where and when certain glycans are expressed, hypotheses can be formulated about their involvement in cell migration, tissue formation, and organogenesis.

The table below summarizes the applications of this compound and its analogs in in vivo studies.

ApplicationMethodologyKey Findings and Potential
Developmental Glycobiology Administration of this compound/Ac4GalNAz to model organisms (e.g., zebrafish) followed by in vivo imaging. nih.govSpatiotemporal mapping of glycan expression during embryogenesis.
Disease Modeling Labeling glycans in animal models of diseases known to involve altered glycosylation (e.g., cancer).Visualization of aberrant glycosylation patterns in a disease context.
Cell Trafficking Studies Pulse-chase labeling experiments to follow the movement of glycosylated cells or molecules.Tracking the fate of specific cell populations or glycoproteins in vivo.

Emerging Methodologies and Future Directions in Ac4galnal Research

Rational Design of Enhanced Ac4GalNAl Derivatives

The rational design of novel this compound derivatives is a key area of ongoing research. This approach moves beyond traditional trial-and-error methods by employing a deep understanding of structure-activity relationships to create new molecules with tailored properties. The goal is to synthesize derivatives with improved specificity, enhanced biological activity, or novel functionalities. This process often involves computational modeling to predict how structural modifications will affect the compound's behavior, followed by targeted chemical synthesis and biological evaluation. The development of these enhanced derivatives is critical for refining the utility of this compound in various research applications.

Integration with Multi-Modal Imaging and Advanced Spectroscopic Techniques (e.g., FRET-based Imaging)

To visualize and quantify the activity of this compound in cellular and organismal systems, researchers are increasingly turning to multi-modal imaging and advanced spectroscopic techniques. nih.govnih.govscintica.communi.cz Multi-modal imaging combines the strengths of multiple imaging technologies, such as positron emission tomography (PET) for metabolic data and magnetic resonance imaging (MRI) for high-resolution anatomical information, to provide a more complete picture of biological processes. nih.govcollectiveminds.health

One particularly powerful technique being explored is Förster Resonance Energy Transfer (FRET)-based imaging. rsc.orgnih.govyoutube.com FRET is a mechanism describing energy transfer between two light-sensitive molecules. nih.gov FRET-based biosensors can be designed to report on specific molecular events, such as the metabolic processing of this compound, by producing a change in fluorescence. nih.govnih.gov This allows for real-time, dynamic measurements of compound activity within living cells. The integration of these advanced imaging modalities is expected to provide unprecedented insights into the spatiotemporal dynamics of this compound. wiley.com

Below is a table summarizing key imaging modalities being integrated into this compound research:

Imaging ModalityPrincipleKey Advantages for this compound Research
PET (Positron Emission Tomography) Detects gamma rays emitted by a radionuclide tracer.Provides quantitative data on metabolic pathways involving this compound.
MRI (Magnetic Resonance Imaging) Uses magnetic fields and radio waves to create detailed images of organs and tissues. nih.govOffers high-resolution anatomical context for this compound localization.
Fluorescence Microscopy Uses fluorophores to visualize specific molecules or cellular structures.Enables direct visualization of fluorescently-tagged this compound derivatives.
FRET-based Imaging Measures energy transfer between two fluorophores to detect molecular interactions. nih.govAllows for real-time monitoring of this compound processing and interactions.

High-Throughput Screening Approaches for Glycosylation Modulators using this compound

To accelerate the discovery of new compounds that can influence glycosylation pathways, high-throughput screening (HTS) assays are being developed that utilize this compound. frontiersin.org These assays allow for the rapid testing of large libraries of chemical compounds to identify those that can modulate the incorporation or modification of this compound-related glycans. nih.govnih.govresearchgate.netresearchgate.net HTS approaches are often automated and use multi-well plates to perform thousands of experiments in parallel. frontiersin.org The development of robust and sensitive HTS platforms is crucial for identifying novel therapeutic agents that target glycosylation. frontiersin.orgresearchgate.net

The following table outlines the typical workflow for an HTS campaign using this compound:

StepDescription
Assay Development Creation of a sensitive and reproducible assay to measure this compound-related glycosylation.
Library Screening Automated screening of a large and diverse library of chemical compounds.
Hit Identification Identification of compounds that produce a significant and desired effect in the primary screen.
Hit Validation & Confirmation Re-testing of initial hits and performing secondary assays to eliminate false positives.
Dose-Response Analysis Characterization of the potency and efficacy of confirmed hits.

Computational Modeling and Glycoinformatics for this compound Data Interpretation

The large and complex datasets generated from this compound research necessitate the use of computational modeling and glycoinformatics for effective interpretation. nih.govnih.govmaynoothuniversity.ie Computational models can simulate the behavior of this compound within biological systems, helping to elucidate its mechanism of action and predict the effects of structural modifications. nih.gov These models can range from quantum mechanical calculations of molecular properties to systems-level simulations of metabolic networks. nih.gov

Glycoinformatics, a specialized field of bioinformatics, provides the tools and databases necessary to manage and analyze the vast amounts of data generated from glycan analysis. nih.gov This includes software for interpreting mass spectrometry data, databases of glycan structures, and tools for predicting glycosylation sites on proteins. The application of these computational approaches is essential for translating raw experimental data into meaningful biological knowledge. maynoothuniversity.ie

Q & A

Q. What are the established synthetic pathways for Ac4GalNAl, and how can researchers optimize yield and purity?

Methodological Answer:

  • Synthesis Optimization : Use orthogonal protection-deprotection strategies for galactosamine derivatives, as described in glycochemistry protocols . Monitor reaction progress via <sup>1</sup>H-NMR for real-time acetyl group tracking .
  • Yield Improvement : Employ high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to isolate intermediates and minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • Primary Methods : Combine mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation and 2D-NMR (COSY, HSQC) for stereochemical analysis .
  • Purity Validation : Use reversed-phase HPLC with UV/Vis detection at 210 nm to detect trace impurities .

Q. How can researchers identify biologically relevant applications of this compound from existing literature?

Methodological Answer:

  • Literature Mining : Search PubMed and SciFinder using Boolean operators: (this compound OR "N-acetylgalactosamine derivative") AND (glycosylation OR "cell signaling" OR "enzyme substrate") .
  • Citation Tracking : Use Google Scholar’s "Cited by" feature to locate recent studies leveraging Ac4GalNAl in glycobiology .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported enzymatic activity data for this compound?

Methodological Answer:

  • Systematic Validation : Replicate experiments under standardized conditions (pH, temperature, cofactors) and compare kinetic parameters (Km, Vmax) across studies .
  • Error Source Analysis : Quantify batch-to-batch variability in substrate purity using LC-MS and assess enzyme source (recombinant vs. native) impacts .

Q. What computational tools are suitable for modeling this compound’s interaction with glycosyltransferases?

Methodological Answer:

  • Molecular Dynamics (MD) : Use GROMACS or AMBER with force fields (e.g., CHARMM36) to simulate ligand-protein binding conformations .
  • Docking Studies : Perform blind docking with AutoDock Vina to identify potential active sites, validated by mutagenesis data .

Q. How can researchers design experiments to probe this compound’s role in metabolic flux without confounding variables?

Methodological Answer:

  • Isotopic Labeling : Incorporate <sup>13</sup>C-labeled Ac4GalNAl and track metabolic incorporation via LC-MS/MS .
  • Control Groups : Include knockout cell lines (e.g., GALNT2-deficient models) to isolate pathway-specific effects .

Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

Methodological Answer:

  • Blinded Analysis : Assign sample identifiers randomly and use third-party statisticians for data interpretation .
  • Multi-Omics Integration : Correlate transcriptomic (RNA-seq) and metabolomic (NMR) data to validate mechanistic hypotheses .

Data Contradiction & Reproducibility

Q. Why do solubility profiles of this compound vary across studies, and how can this be standardized?

Methodological Answer:

  • Solvent System Documentation : Report detailed solvent preparation (e.g., buffer ionic strength, cosolvent ratios) using IUPAC guidelines .
  • Interlaboratory Studies : Collaborate via platforms like Zenodo to share raw data and validate reproducibility .

Q. How should conflicting cytotoxicity results for this compound in cancer models be addressed?

Methodological Answer:

  • Dose-Response Curves : Generate EC50 values across ≥10 concentrations and normalize to cell viability controls (MTT assay) .
  • Context-Specific Analysis : Stratify data by cell type (e.g., epithelial vs. mesenchymal origin) and microenvironment (hypoxia/normoxia) .

Literature & Data Retrieval

Q. What advanced search strategies retrieve high-impact studies on this compound from fragmented databases?

Methodological Answer:

  • Google Scholar Filters : Use intitle:this compound AND (intext:synthesis OR intext:mechanism) AFTER:2020 to prioritize recent mechanistic studies .
  • Database Cross-Referencing : Combine Web of Science’s "Related Records" with PubMed’s "Similar Articles" to identify consensus findings .

Ethical & Reporting Standards

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

Methodological Answer:

  • Protocol Registration : Preregister experimental designs on platforms like Open Science Framework (OSF) to align with ARRIVE guidelines .
  • Data Transparency : Share raw HPLC/NMR files via repositories like Figshare to enable independent verification .

Q. Key Resources for Further Investigation :

  • Databases : PubMed, SciFinder, Web of Science, Google Scholar (Advanced Search) .
  • Tools : GROMACS (MD simulations), AutoDock Vina (docking), MestReNova (NMR analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.